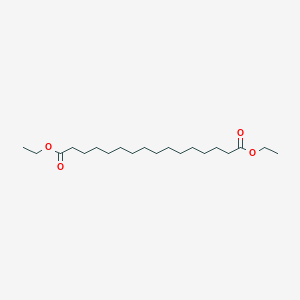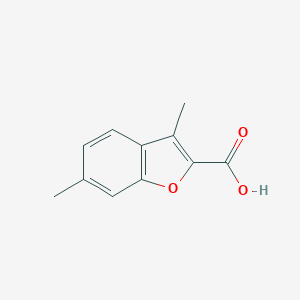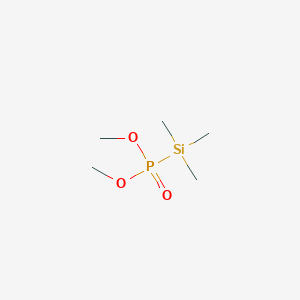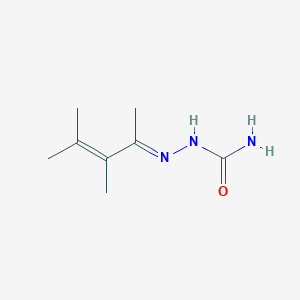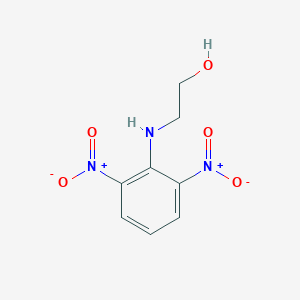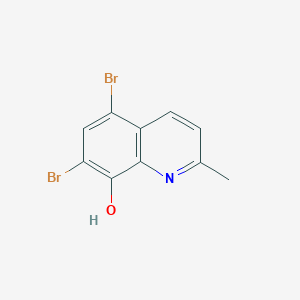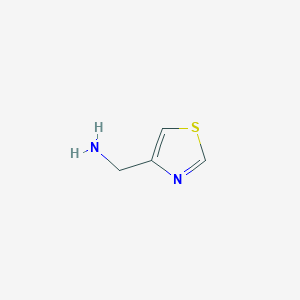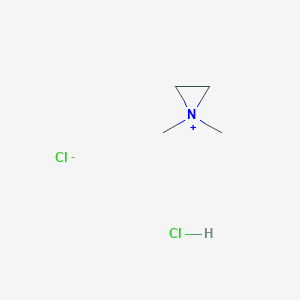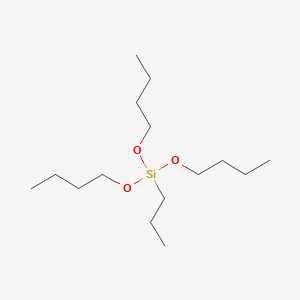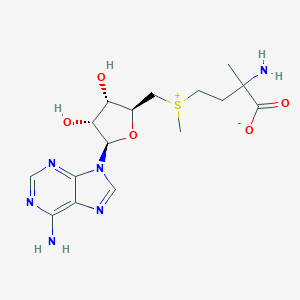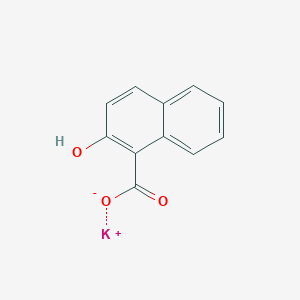
Potassium 2-hydroxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-hydroxy-1-naphthoate, also known as potassium 2-naphthol-3-carboxylate, is a chemical compound with the molecular formula C11H7KO3. It is a white powder that is soluble in water and has been widely used in scientific research for its diverse applications.
Wirkmechanismus
The mechanism of action of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate is not fully understood. However, it is believed to act as a chelating agent by forming complexes with metal ions. The formation of these complexes reduces the availability of metal ions, which can be toxic to cells.
Biochemische Und Physiologische Effekte
Potassium 2-hydroxy-1-naphthoate has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium 2-hydroxy-1-naphthoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations. It can be difficult to dissolve in some solvents, which can limit its use in certain experiments. It can also form complexes with other compounds, which can interfere with the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate. One direction is to investigate its potential as a drug for the treatment of various diseases. Another direction is to explore its use as a biosensor for the detection of metal ions in the environment. Additionally, research could be done to optimize its synthesis method and improve its solubility in different solvents.
Conclusion:
Potassium 2-hydroxy-1-naphthoate is a versatile chemical compound that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. It has been shown to have several biochemical and physiological effects, and there are several future directions for research on its potential uses.
Synthesemethoden
The synthesis of Potassium 2-hydroxy-1-naphthoate 2-hydroxy-1-naphthoate involves the reaction of 2-naphthol with Potassium 2-hydroxy-1-naphthoate hydroxide. This reaction results in the formation of Potassium 2-hydroxy-1-naphthoate 2-naphthol-3-carboxylate and water. The reaction is generally carried out in a solvent such as ethanol or water, and the product is obtained by filtration and drying.
Wissenschaftliche Forschungsanwendungen
Potassium 2-hydroxy-1-naphthoate has been used in scientific research for various applications. It has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been used as a corrosion inhibitor for metals and alloys. In addition, it has been used as a dye for textiles and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
18390-48-2 |
|---|---|
Produktname |
Potassium 2-hydroxy-1-naphthoate |
Molekularformel |
C11H7KO3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
potassium;2-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
VOYOUEKVKQKBNT-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |
Andere CAS-Nummern |
18390-48-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
